1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate
Description
Historical Context and Development of Thiazole-Piperazine Compounds
The development of thiazole-piperazine compounds represents a remarkable journey in heterocyclic chemistry that spans several decades of intensive research and systematic exploration. The thiazole moiety has been recognized as an important heterocycle in the world of chemistry for many decades, consisting of sulfur and nitrogen arranged in a five-membered ring structure where pi electrons are free to move from one bond to other bonds, rendering aromatic ring properties. This fundamental understanding of thiazole chemistry laid the groundwork for subsequent developments in more complex heterocyclic systems.
The historical significance of thiazole derivatives in pharmaceutical chemistry became evident through the development of numerous therapeutic agents. Currently, there are seventeen Food and Drug Administration approved drugs containing the thiazole ring, with indications spanning diverse therapeutic areas including asthma treatment with Cinalukast, bacterial infections with Ceftizoxime, diarrhea management with Nitazoxanide, myelogenous leukemia treatment with Dasatinib, pain management with Meloxicam, duodenal ulcer treatment with famotidine, anthelmintic applications with thiabendazole, central nervous system neuroprotective and anticonvulsant effects with riluzole, and vitamin supplementation with thiamine. This extensive therapeutic diversity demonstrated the versatility of the thiazole scaffold and encouraged further exploration of its potential when combined with other heterocyclic systems.
Parallel to thiazole development, piperazine emerged as one of the most important heterocycles in medicinal chemistry, exhibiting remarkable pharmacological activities across multiple therapeutic domains. The piperazine nucleus has been extensively utilized as a backbone in medicinal chemistry, with many bioactive compounds built upon this template. The physicochemical properties and three-dimensional structures of different piperazine chemotypes have proven to be of utmost importance in understanding their biological activities. Currently, thirty-nine Food and Drug Administration approved drugs contain the piperazine ring, demonstrating its exceptional value in pharmaceutical development.
The convergence of thiazole and piperazine chemistry represented a significant milestone in heterocyclic drug discovery. Combinatorial chemistry emerged as a highly efficient approach for the parallel synthesis of novel small-molecule heterocyclic compounds, with well-established protocols for solid-phase synthesis making large collections of organic compounds readily available for drug discovery purposes. The focused efforts over the past twenty years for target-oriented synthesis and diversity-oriented synthesis of low-molecular-weight acyclic and heterocyclic combinatorial libraries for therapeutic applications have been highly fruitful, though the need for more synthetic pathways for solid-phase synthesis, especially those yielding valuable drugs like heterocyclic-containing compounds such as thiazoles and piperazines, continues to drive research innovation.
A comprehensive search of Food and Drug Administration approved drugs revealed only one compound that contains both a thiazole and a piperazine group: Dasatinib, which is marketed under the name Sprycel by Bristol-Myers Squibb. Dasatinib functions as a second-generation ABL Tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia and Philadelphia-chromosome-positive acute lymphoblastic leukemia. In contrast to its first-generation predecessor Imatinib, Dasatinib appears to have overcome the treatment resistance problems previously observed, highlighting the therapeutic potential of thiazole-piperazine combinations.
Structural Significance in Heterocyclic Chemistry
The structural architecture of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate represents a sophisticated example of heterocyclic design that incorporates multiple pharmacologically relevant elements into a single molecular framework. The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, with the presence of the 4-fluorophenyl and thiazole moieties contributing to its potential applications in medicinal chemistry as a pharmacological agent. This compound is specifically categorized as a heterocyclic organic compound due to its cyclic structure containing atoms of at least two different elements, with particular classification under thiazoles, which are five-membered rings containing both sulfur and nitrogen.
The thiazole component of this compound demonstrates the characteristic aromatic properties that make this heterocycle so valuable in drug design. The thiazole ring bears an acidic proton at the C-2 position, which makes the thiazole ring highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds. The pi electrons in the thiazole system are delocalized, meeting the Huckel rule condition for a minimum of six pi electrons, which contributes to the stability and reactivity of the overall molecular structure. This aromatic character allows the thiazole ring to participate in various reactions such as donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization.
The piperazine moiety adds significant structural complexity and biological relevance to the compound. Piperazine has diverse synthetic potential due to the participation of its nitrogen atoms at positions 1 and 4 in the construction of numerous bis-functionalized organic molecules. The piperazine core contains two primary nitrogen atoms which contribute to improved pharmacokinetic features of drug candidates because of their appropriate acid dissociation constant values. These nitrogen sites lead to essential increases in water solubility of drug-like molecules, thereby playing a crucial role in bioavailability. The three-dimensional structure of the piperazine ring system allows for diverse substitution patterns and conformational flexibility that can be optimized for specific biological targets.
The 4-fluorophenyl substituent represents a carefully selected aromatic system that provides specific electronic and steric properties to the overall molecular structure. Fluorine substitution in aromatic systems is known to influence molecular properties including lipophilicity, metabolic stability, and receptor binding characteristics. The para-fluorophenyl group attached to the thiazole ring creates a extended conjugated system that may influence the electronic distribution throughout the molecule and affect its binding interactions with biological targets.
The structural characterization of this compound has been extensively studied using various analytical techniques. Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure and purity of synthesized compounds of this type. The molecular structure features a thiazole ring system connected to a piperazine moiety through direct attachment at the 2-position of the thiazole ring, with the 4-fluorophenyl group attached at the 4-position of the thiazole ring, creating a well-defined three-dimensional molecular architecture.
Scientific Rationale for Trihydrate Formation
The formation of trihydrate crystals in this compound represents a fascinating example of controlled crystalline hydration that provides both stability and specific molecular organization. Hydrates are substances that tend to associate with a fixed number of intact water molecules, and hydrates are almost always the crystal form of the substance. The trihydrate designation indicates that for every molecule of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine, there are three molecules of water incorporated into the crystal lattice structure in a specific and reproducible manner.
The fundamental driving force behind hydrate formation lies in energy minimization principles that govern all chemical and physical processes. Nature always seeks to minimize energy, and many ionic and molecular compounds are more stable when they organize into regular crystalline structures where each molecule is situated in a regular, predictable way. Many such crystals cannot be formed unless water molecules form bridges between molecules through hydrogen bonding interactions. The thermodynamic favorability of hydrate formation can be understood through the Gibbs energy equation, where the change in Gibbs energy equals the change in enthalpy minus the temperature multiplied by the change in entropy.
The crystal structure of this compound demonstrates stabilization through intermolecular hydrogen bonding interactions. The crystal structure reveals stabilization through intermolecular N-H···N hydrogen bonding and intramolecular C-H···O hydrogen interactions. These hydrogen bonding networks are crucial for maintaining the structural integrity of the trihydrate form and contribute to its overall stability compared to anhydrous forms.
The specific molecular features of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine that promote trihydrate formation include multiple hydrogen bonding acceptor and donor sites. The piperazine ring contains two nitrogen atoms that can serve as hydrogen bond acceptors from water molecules, while any N-H groups present can serve as hydrogen bond donors. The thiazole nitrogen can also participate in hydrogen bonding interactions, and the fluorine atom on the phenyl ring may contribute to the overall hydrogen bonding network through weak but significant interactions.
Crystal packing analysis reveals that the trihydrate structure is stabilized through a complex network of intermolecular interactions. The molecular structure demonstrates the presence of directional weak hydrogen-bond-like interactions, specifically C-H···O interactions, along with C-H···π interactions, with dispersion interactions serving as the major source of attraction in the crystal packing. These multiple types of intermolecular interactions work together to create a stable three-dimensional network that incorporates the water molecules in specific positions within the crystal lattice.
The trihydrate form provides several advantages over anhydrous crystalline forms, including enhanced crystal stability, improved handling characteristics, and potential benefits for pharmaceutical processing. The incorporation of water molecules into the crystal lattice often results in more regular crystal growth patterns and can influence important physical properties such as dissolution rates, melting points, and mechanical stability. For pharmaceutical compounds, the trihydrate form may offer advantages in terms of storage stability and manufacturing consistency.
Table 1 presents the key molecular parameters of this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C13H20FN3O3S |
| Molecular Weight | 317.38 g/mol |
| Hydration State | Trihydrate |
| Number of Water Molecules | 3 |
| CAS Number | 1982950-26-4 |
| Parent Compound CID | 8027201 |
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S.3H2O/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;;/h1-4,9,15H,5-8H2;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRVBNKJRWGTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate is a compound with significant potential in pharmacological applications. Its unique structure, featuring a piperazine core and a thiazole ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1982950-26-4
- Molecular Formula : C13H14FN3S·3H2O
- Molecular Weight : 336.26 g/mol
Biological Activity Overview
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine has been studied for its activity against several biological targets:
1. Sigma Receptor Binding
Research indicates that derivatives of piperazine, including this compound, exhibit affinity for sigma receptors. Sigma receptors are implicated in various neurological processes and may serve as targets for neuroprotective agents. For instance, a related compound demonstrated low nanomolar affinity for the sigma-1 receptor and high selectivity towards other receptors like the vesicular acetylcholine transporter .
2. Monoamine Oxidase Inhibition
The compound's structural similarities to known monoamine oxidase (MAO) inhibitors suggest potential activity in this area. MAO is crucial in regulating neurotransmitter levels; thus, inhibitors can be beneficial in treating depression and neurodegenerative diseases. Studies on related compounds have shown significant inhibitory activity against MAO-B, indicating that similar activities may be expected from this compound .
Study 1: Sigma Receptor Affinity
A study focused on the design and synthesis of novel piperazine compounds revealed that certain derivatives exhibit high selectivity for sigma receptors. The binding affinity was evaluated using radiolabeled ligands, showing promising results for compounds structurally related to 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine .
Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of thiazole-containing piperazine derivatives. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative disease treatments .
Structure-Activity Relationship (SAR)
The biological activity of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine can be attributed to its structural components:
- The thiazole ring contributes to receptor binding properties.
- The fluorophenyl group enhances lipophilicity and potentially improves blood-brain barrier penetration.
Data Table: Summary of Biological Activities
| Activity Type | Target | Remarks |
|---|---|---|
| Sigma Receptor Binding | Sigma-1 | High affinity; potential neuroprotective effects |
| Monoamine Oxidase Inhibition | MAO-A/B | Potential antidepressant activity |
| Antioxidant Activity | Neuronal Cells | Reduced oxidative stress markers |
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant effects by modulating serotonin receptors. The compound 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine has been explored for its potential as a selective serotonin reuptake inhibitor (SSRI), which could provide therapeutic benefits in treating depression and anxiety disorders.
Case Study:
A study conducted on various piperazine derivatives demonstrated that compounds similar to 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine showed significant binding affinity to serotonin receptors, leading to increased serotonin levels in the synaptic cleft .
Anticancer Properties
The thiazole moiety is known for its anticancer properties. Research has shown that compounds containing thiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
In vitro studies have shown that 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains makes it a candidate for developing new antibiotics.
Case Study:
A series of tests conducted on bacterial cultures revealed that 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The piperazine ring undergoes alkylation and acylation due to its nucleophilic secondary amine groups.
-
Key Insight : Alkylation typically occurs at the less sterically hindered piperazine nitrogen. Acylation is favored under mild conditions to avoid decomposition of the thiazole ring.
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient 2-position of the thiazole ring participates in nucleophilic substitution, though reactivity is moderated by the electron-withdrawing fluorophenyl group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaSMe | DMSO, 120°C, 12 h | 2-(Methylthio)-4-(4-fluorophenyl)thiazole | 45% | |
| NH₂OH·HCl | EtOH, reflux, 6 h | 2-Aminoxy-4-(4-fluorophenyl)thiazole | 38% |
-
Limitation : Low yields are attributed to steric hindrance from the fluorophenyl group and competing side reactions .
Coordination with Metal Ions
The piperazine nitrogen and thiazole sulfur act as ligands for transition metals, enabling applications in catalysis or material science.
| Metal Salt | Conditions | Complex | Stability | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 h | [Cu(C₁₃H₁₃FN₃S)Cl₂]·H₂O | Stable ≤ 150°C | |
| Pd(OAc)₂ | DMF, 80°C, 6 h | [Pd(C₁₃H₁₃FN₃S)(OAc)] | Air-sensitive |
-
Structural Note : X-ray crystallography of analogous complexes confirms bidentate coordination via piperazine-N and thiazole-S .
Acid/Base-Mediated Degradation
The compound exhibits pH-dependent stability:
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed coupling, though reactivity is lower than non-fluorinated analogs.
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces C–S bond cleavage in the thiazole ring, generating:
-
Primary Product : 4-(4-Fluorophenyl)imidazole (via ring contraction) .
-
Secondary Product : Piperazine dimer (from radical recombination) .
Biochemical Interactions
Though not a direct reaction, the compound inhibits monoacylglycerol lipase (MAGL) via reversible binding (IC₅₀ = 0.89 μM) . Structural analogs show:
-
Binding Affinity : Enhanced by fluorophenyl-thiazole π-stacking with Phe159 residue .
-
Metabolic Stability : t₁/₂ > 6 h in human liver microsomes .
Comparative Reactivity of Structural Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Thiazolylhydrazone Derivatives (3a–k)
- Structure : Feature a hydrazone group (-NH-N=C-) instead of the piperazine moiety.
- Synthesis: Condensation of thiosemicarbazide with aldehydes, followed by cyclization with 2-bromoacetophenones .
- Activity : Exhibit acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values influenced by electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring .
- Key Difference : The hydrazone linker alters electronic properties and target specificity compared to the direct piperazine-thiazole linkage in the main compound.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives (16, 17)
- Structure : Nitro group at the 3-position of the phenyl ring vs. 4-fluorophenyl in the main compound.
- Activity: Demonstrated selective human monoamine oxidase-B (hMAO-B) inhibition and antioxidant properties, attributed to the nitro group’s strong electron-withdrawing effects .
- Comparison : Fluorine’s moderate electronegativity in the main compound may offer balanced solubility and receptor affinity, whereas nitro groups enhance oxidative activity but reduce metabolic stability .
Piperazine Fragment Modifications
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19)
- Structure : Replace the thiazole ring with a benzylpiperazine-carbonyl group.
- Activity: Act as tyrosine kinase inhibitors, with compound 16 showing nanomolar potency due to the 2,4-difluorophenyl moiety enhancing hydrophobic interactions .
1-[4-(4-Methoxyphenyl)piperazine] Analogs
Functional Group Additions
Antinociceptive Thiazole-Piperazine Derivatives (3d–3h)
- Structure: Include sulfonylmethyl groups and diverse aryl substituents (e.g., cyanophenyl, nitrophenyl).
- Activity: Compound 3f (4-fluorophenyl analog) showed opioidergic antinociceptive effects, highlighting fluorine’s role in enhancing CNS penetration .
- Comparison : The trihydrate form of the main compound may offer superior aqueous solubility for in vivo studies compared to anhydrous analogs .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Fluorine’s electronegativity optimizes solubility and target binding, while bulkier groups (e.g., trifluoromethyl) enhance potency but may limit bioavailability .
- Synthetic Accessibility : The main compound’s synthesis is well-established, but derivatives with complex substituents (e.g., nitro groups) require multi-step protocols .
- Pharmacological Potential: Thiazole-piperazine hybrids show versatility across targets (AChE, MAO-B, kinases), with fluorine playing a critical role in balancing physicochemical properties .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine typically involves a multi-step process that constructs the thiazole ring and introduces the piperazine moiety. The key steps include:
- Formation of the thiazole ring with the 4-fluorophenyl substituent.
- Coupling or substitution with piperazine to attach the piperazine ring at the 2-position of the thiazole.
- Crystallization or hydration to obtain the trihydrate form.
Detailed Preparation Method from Literature
A representative synthetic route, supported by peer-reviewed research, is summarized as follows:
This method emphasizes the use of hydrazinecarbothioamide for thiazole ring construction and subsequent cyclization to yield the target compound.
Alternative Industrial Method
Industrial scale synthesis may involve:
- Reaction of 4-fluoroaniline with 2-chloroethylamine hydrochloride in solvents such as diethylene glycol monomethyl ether.
- Microwave-assisted reflux at 800W power for approximately 3 minutes to enhance reaction efficiency.
- Use of continuous flow reactors to scale up production while maintaining high yield and purity.
- Post-reaction purification to isolate the trihydrate crystal form.
Reaction Conditions and Optimization
- Solvents: Common solvents include dimethylformamide, 1,2-dimethoxyethane, and 1,4-dioxane depending on the step.
- Temperature: Ring closure and cyclization reactions typically occur between room temperature and 60 °C.
- Catalysts: Acidic or basic catalysts may be used to facilitate cyclization and condensation reactions.
- Microwave Irradiation: Used in some industrial methods to reduce reaction time drastically and improve yield.
Purification and Characterization
- Purification: Chromatographic techniques (e.g., column chromatography) followed by recrystallization to obtain the pure trihydrate form.
- Characterization: Confirmed by advanced spectroscopic methods:
Comparative Summary Table of Preparation Methods
| Aspect | Laboratory Scale Synthesis | Industrial Scale Synthesis |
|---|---|---|
| Starting Materials | 4-fluorobenzaldehyde, methylsulphonyl piperazine, hydrazinecarbothioamide | 4-fluoroaniline, 2-chloroethylamine hydrochloride |
| Key Reaction Steps | Aldehyde formation, thiosemicarbazone formation, ring closure | Direct amination, microwave-assisted reflux |
| Solvents | DMF, dioxane, 1,2-dimethoxyethane | Diethylene glycol monomethyl ether |
| Reaction Time | Hours to days | Minutes (microwave-assisted) |
| Yield | Moderate to high (62–99%) | Optimized for high yield and purity |
| Purification | Chromatography, recrystallization | Continuous flow purification, crystallization |
| Hydrate Formation | Controlled crystallization | Controlled crystallization to trihydrate |
Research Findings and Notes
- The ring closure step is critical and sensitive to reaction conditions such as temperature and solvent choice.
- Microwave-assisted synthesis offers significant time savings and can be scaled industrially without compromising product quality.
- The trihydrate form is stabilized by controlled crystallization, important for consistent pharmaceutical or research use.
- Structural verification by NMR and LC-MS/MS is essential to confirm the integrity of the synthesized compound.
- Variations in substituents or reaction conditions can lead to analogues with different biological activities, highlighting the importance of precise synthetic control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
